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DHODH Inhibitors: Key Experimental Data

The table below summarizes quantitative data from recent studies on Brequinar (BQ) in pancreatic ductal

adenocarcinoma (PDAC) models [1].

Parameter

Cell Line/Model

Experimental Context

Value or Outcome

IC50 Range (BQ)

Effective In Vitro
Doses (BQ)

Synergistic

Combination

Key Resistance
Mechanism

Functional
Consequence

Panel of human/murine
PDAC cells

PaTu-8988T, PaTu-8902
PDAC cells, patient-
derived organoids,

mouse models

Multiple cancer cell lines

CFPAC-1, B16F10 cells

In vitro sensitivity

Acute (24h) & long-term
(7-day) treatment

DHODHi + BCL-XL
inhibition/degradation

Activation of salvage
pathway

2-week BQ treatment

0.5-5 uM [1]

0.5 uM (low), 5 uM
(high) [1]

Significant apoptosis &
tumor growth inhibition

(1]

Upregulation of
nucleoside importers
(e.g., SLC29A1) [1]

Increased cell surface
MHC-1 expression [2] [3]
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Detailed Experimental Protocols

Here are methodologies for key experiments cited in the research.

Protocol 1: Evaluating DHODH Inhibitor Efficacy & Resistance In
Vitro

This protocol is adapted from studies investigating the metabolic and proteomic adaptation to DHODH

inhibition [1].
¢ Cell Culture & Treatment:

o Seed pancreatic cancer cell lines (e.g., PaTu-8988T, CFPAC-1) in appropriate culture plates.
o Treat cells with a dose range of Brequinar (e.g., 0.1 uM to 10 uM) for acute (24-hour) or long-
term (7-day) exposure. Include a DMSO vehicle control.

¢ Viability & Proliferation Assay (IC50):

o After treatment, assess cell viability using standard assays (e.g., MTT, CellTiter-Glo).
o Plot dose-response curves to calculate the half-maximal inhibitory concentration (IC50).

¢ Metabolomic Profiling (LC-MS/MS):

o Sample Collection: Harvest cells and extract metabolites.
o Analysis: Perform targeted Liquid Chromatography with Tandem Mass Spectrometry (LC-
MS/MS).
o Key Metabolites to Monitor:
= Accumulation: Dihydroorotate, N-Carbamoyl-Aspartate (confirms on-target DHODH
inhibition).
= Depletion: UTP, CTP, dTTP (confirms pyrimidine nucleotide depletion).
= Compensation: Uridine, Uracil (indicates salvage pathway activation).

¢ Proteomic Analysis (Optional):

o Use multiplexed isobaric tag-based quantitative mass spectrometry to profile global protein
expression changes after long-term BQ treatment.
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Protocol 2: Testing Synergistic Combination with BCL-XL
Inhibition

This protocol is based on the finding that DHODH inhibition sensitizes cells to BCL-XL targeting [1].

¢ Cell Seeding & Co-Treatment:

o Seed PDAC cells or patient-derived organoids.
o Treat with either vehicle, Brequinar alone, a BCL-XL inhibitor (e.g., A-1331852) or degrader

(e.g., DT2216) alone, and the combination of both drugs.
e Apoptosis Assay:

o After 24-48 hours of treatment, quantify apoptosis using flow cytometry with Annexin
V/propidium iodide staining.

o Expected Outcome: The combination therapy should show a synergistic increase in apoptotic
cells compared to either single agent.

¢ In Vivo Validation (Mouse Model):

o Implant PDAC cells subcutaneously in immunodeficient mice.

o Once tumors are established, randomize mice into treatment groups: Vehicle control, Brequinar
alone, BCL-XL degrader (DT2216) alone, and the combination.

o Monitor tumor volume and body weight regularly. The combination should result in significant
tumor growth inhibition without excessive toxicity.

Mechanism of Action & Combination Strategy

The following diagram illustrates the key cellular mechanisms of DHODH inhibition and the rational

combination strategy based on the integrated research findings [1] [2] [4].

© 2026 Smolecule. All rights reserved. 3/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12311037/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12311037/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11230627/
https://www.sciencedirect.com/science/article/abs/pii/S0024320525002462
https://www.smolecule.com/products/s547899?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Aspartate

BCL-XLi

(A-1331852)

Mitochondrion

CoQ Pool

(Oxidized) nhibits

@ De Novo Pyrimidine Biosynthesis )

IBlocks

nduces

\
1
1
I
1
1
1
I
I
1
1
1
1
1
1
I
1
1
1
1
1
1
1
1
1
1
1
1
1
I
1 L
Sensitizes
1
1
1
1
I
1
1
1
1
I
1
1
I
1
1
1
1
I
1
1
1
1
1
I
1
1
I
1
1
1
1
1

/\ Resistance & Vulnerabilities )
I
CoQ Pool o ) ) BCL-XL Degrader
(Reduced) Pyrimidines Salvage MHC-I Upregulation (DT2216)
\S\upports Degrades
\\\“
Electron | BCL-XL
Transport - .
Chain (Anti-apoptotic)
AY /I
AY /
N ,/
\Inhibits 4
\ 7
\ s
Apoptosis <
- J
© 2026 Smolecule. All rights reserved. 47 Tech Support


https://www.smolecule.com/products/s547899?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Click to download full resolution via product page

Frequently Asked Questions

e What is the primary mechanism of resistance to Brequinar? The main compensatory mechanism is
the activation of the nucleoside salvage pathway. Cells upregulate nucleoside importers (like
SLC29A1) to scavenge extracellular uridine, bypassing the blocked de novo synthesis to replenish

their pyrimidine pools [1].

¢ Does DHODH inhibition have immunomodulatory effects? Yes. DHODH inhibition by Brequinar
or teriflunomide robustly upregulates the antigen presentation pathway (APP), increasing cell
surface MHC-I expression. This can enhance T-cell recognition of cancer cells and provides a rationale

for combination with immune checkpoint blockade [2] [3].

e Is there a synergistic combination strategy for DHODH inhibitors? Integrated genetic screens
revealed that DHODH inhibition alters the apoptotic proteome, creating a specific vulnerability to
BCL-XL inhibition. Co-targeting DHODH and BCL-XL with drugs like Brequinar and DT2216 (a

BCL-XL degrader) shows synergistic tumor growth inhibition in preclinical models [1].

e What is the role of CNX-774? CNX-774 is an investigational compound that blocks the ENT1
nucleoside transporter. Its primary proposed role is to overcome resistance to DHODH inhibition by
preventing the salvage of extracellular uridine, thereby forcing cancer cells to rely on the blocked de

novo pathway [4].

Key Considerations for Your Research
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e Cell Line Variation: Sensitivity to DHODH inhibitors varies significantly between cell lines. Always
begin with an IC50 determination for your specific models [1].

e Salvage Pathway Activity: The efficacy of single-agent DHODH inhibition is highly dependent on the
activity of the salvage pathway in your experimental system. Using culture media containing
nucleosides (like uridine) can completely rescue the effects of DHODH inhibition and should be
avoided unless that is the goal of the experiment [2].

e Combination Potential: Given the limited monotherapy efficacy in clinical trials, the most promising
paths forward are rational combinations, such as with BCL-XL inhibitors or immunotherapy [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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